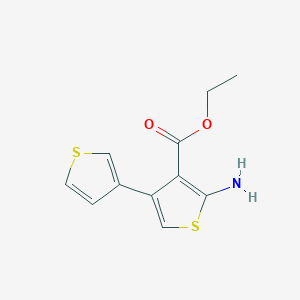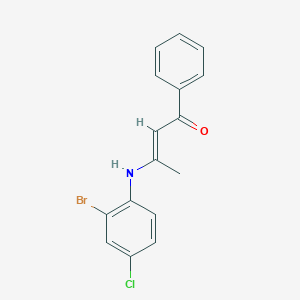![molecular formula C14H17N3O2 B5487016 1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5487016.png)
1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a methoxyphenylmethyl group, and a carboxamide group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the pyrazole ring using an ethyl halide in the presence of a base, such as potassium carbonate.
Attachment of the Methoxyphenylmethyl Group: This step involves the reaction of the pyrazole derivative with a methoxyphenylmethyl halide under basic conditions to form the desired product.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring or the methoxyphenylmethyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers or coordination complexes, with specific properties.
Biological Research: It may be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.
Industrial Applications: The compound can be utilized in the development of agrochemicals, dyes, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure with a methyl group instead of the methoxyphenylmethyl group.
1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the methoxyphenylmethyl group, making it a simpler analog.
1-ETHYL-N-[(2-HYDROXYPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.
Uniqueness
1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the methoxyphenylmethyl group, which may confer specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-17-9-8-12(16-17)14(18)15-10-11-6-4-5-7-13(11)19-2/h4-9H,3,10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVBHKWKBIPEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-butyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazin-2-one](/img/structure/B5486934.png)
![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-4-methylbenzamide](/img/structure/B5486941.png)
![N-{1-[(allylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-butoxybenzamide](/img/structure/B5486956.png)

![(6Z)-2-cyclohexyl-6-[(2,4-dichlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5486963.png)
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-isoquinolin-5-ylmethanone](/img/structure/B5486969.png)
![4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5486970.png)
![5-[(3-methyl-2-thienyl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486974.png)
METHANONE](/img/structure/B5486985.png)

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5486998.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5487006.png)

![ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE](/img/structure/B5487035.png)
